11-hydroxyoctadecanoyl-CoA

FAHFA biosynthesis lipid signaling acyl-CoA substrate specificity

11-Hydroxyoctadecanoyl-CoA is the essential C11-hydroxylated acyl-CoA substrate for 11-OAHSA family FAHFA biosynthesis via ACSL1-mediated condensation. Unlike stearoyl-CoA, 3-hydroxyoctadecanoyl-CoA, or the C12 isomer, only the C11 positional isomer yields 11-OAHSA products. This compound is indispensable for in vitro FAHFA pathway reconstitution, acyl-CoA synthetase substrate specificity profiling, and LC-MS/MS lipidomics. Substitution with incorrect isomers precludes product formation—select the validated C11 substrate to ensure experimental validity.

Molecular Formula C39H70N7O18P3S
Molecular Weight 1050.0 g/mol
Cat. No. B15547768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-hydroxyoctadecanoyl-CoA
Molecular FormulaC39H70N7O18P3S
Molecular Weight1050.0 g/mol
Structural Identifiers
InChIInChI=1S/C39H70N7O18P3S/c1-4-5-6-10-13-16-27(47)17-14-11-8-7-9-12-15-18-30(49)68-22-21-41-29(48)19-20-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)
InChIKeyNLYXFWYWNIWIAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Hydroxyoctadecanoyl-CoA: Technical Identity and Baseline Classification for Procurement


11-Hydroxyoctadecanoyl-CoA (C39H70N7O18P3S; MW 1050.00) is a long-chain hydroxy fatty acyl-CoA thioester formed by the condensation of the thiol group of coenzyme A with the carboxy group of 11-hydroxyoctadecanoic acid [1]. As a member of the hydroxy fatty acyl-CoA class (CHEBI:61902), it functions as an activated acyl donor for lipid metabolic pathways and serves as an essential intermediate in the biosynthesis of branched fatty acid esters of hydroxy fatty acids (FAHFAs), specifically the 11-OAHSA family of bioactive lipids associated with insulin sensitivity regulation [2]. The compound is classified as a long-chain acyl-CoA (C12-C20) and is a substrate for long-chain acyl-CoA synthetase, with beta-oxidation representing its primary degradative fate in mitochondrial and peroxisomal compartments [3].

Why 11-Hydroxyoctadecanoyl-CoA Cannot Be Replaced by Generic Hydroxyacyl-CoA Analogs


Within the hydroxyacyl-CoA class, substitution with structurally similar analogs (e.g., (S)-3-hydroxyoctadecanoyl-CoA, 12-hydroxyoctadecanoyl-CoA, or ω-hydroxy derivatives) fundamentally alters experimental outcomes due to three interdependent factors: (1) the position of the hydroxyl group on the C18 acyl chain determines distinct metabolic fates and enzyme recognition patterns [1]; (2) the C11 hydroxylation generates a unique biosynthetic branch point for FAHFA formation via long-chain fatty-acid CoA ligase 1 (ACSL1), a pathway inaccessible to 3-hydroxy or 12-hydroxy isomers [2]; and (3) the compound occupies a distinct chemical space from both saturated stearoyl-CoA and β-oxidation intermediate 3-hydroxyoctadecanoyl-CoA, precluding functional interchange in substrate specificity studies, inhibitor screening, or metabolic flux analyses [3].

Quantitative Differentiation Evidence for 11-Hydroxyoctadecanoyl-CoA Relative to Structural Analogs


Hydroxyl Position (C11 vs. C12 vs. ω-Terminal) Determines Metabolic Fate and Biosynthetic Product Identity

The C11 hydroxylation position on the C18 acyl chain directs 11-hydroxyoctadecanoyl-CoA into a distinct biosynthetic pathway—specifically, condensation with a second fatty acid to form the 11-OAHSA (oleic acid-hydroxystearic acid) family of FAHFAs via long-chain fatty-acid CoA ligase 1 [1]. In contrast, the C12 hydroxyl isomer (12-hydroxyoctadecanoyl-CoA; CHEBI:85209) and the C3 hydroxyl intermediate ((S)-3-hydroxyoctadecanoyl-CoA; HMDB0013640) serve fundamentally different metabolic roles: the C3 isomer is a β-oxidation intermediate that undergoes dehydrogenation to 3-oxooctadecanoyl-CoA [2], while the ω-hydroxy derivative (CHEBI:85506) enters ω-oxidation pathways terminating in dicarboxylic acid formation [3]. The positional isomerism is not interchangeable: each hydroxyl position dictates a unique metabolic branch point, making 11-hydroxyoctadecanoyl-CoA the only compound in this class capable of generating 11-OAHSA bioactive lipids.

FAHFA biosynthesis lipid signaling acyl-CoA substrate specificity isomer selectivity

Functional Group Chemistry: Hydroxyacyl-CoA vs. Saturated Stearoyl-CoA in Substrate Recognition

11-Hydroxyoctadecanoyl-CoA differs from the unmodified saturated analog stearoyl-CoA (C18:0-CoA) by the presence of a hydroxyl group at position C11. This structural modification alters recognition by acyl-CoA processing enzymes. Evidence from the Arabidopsis ACOS5 acyl-CoA synthetase demonstrates that this enzyme exhibits a distinct substrate preference for fatty acids carrying hydroxyl groups at positions C8 to C16 [1]. While this plant-derived evidence constitutes class-level inference, it establishes that hydroxy-substituted fatty acyl-CoAs occupy a distinct substrate recognition niche relative to unsubstituted saturated analogs. Stearoyl-CoA is preferentially channeled toward stearoyl-CoA desaturase (SCD)-mediated Δ9 desaturation for monounsaturated fatty acid biosynthesis [2], whereas 11-hydroxyoctadecanoyl-CoA bypasses this desaturation pathway entirely and instead serves as a precursor for FAHFA biosynthesis [3]. No quantitative head-to-head enzyme kinetic comparison data located in the available search results.

acyl-CoA synthetase enzyme kinetics substrate specificity competitive inhibition

Positional Isomerism: 11-Hydroxy vs. 12-Hydroxyoctadecanoyl-CoA in Metabolic Pathway Assignment

The C11 and C12 positional isomers of hydroxyoctadecanoyl-CoA are structurally distinct compounds with different ChEBI identifiers (11-hydroxyoctadecanoyl-CoA: no dedicated ChEBI entry identified; 12-hydroxyoctadecanoyl-CoA: CHEBI:85209) and distinct molecular formulas (C39H70N7O18P3S for 11-hydroxyoctadecanoyl-CoA [1]; C39H66N7O18P3S for the deprotonated 12-hydroxyoctadecanoyl-CoA(4-) species at pH 7.3 [2]). The hydroxyl group position determines which biosynthetic enzyme families recognize the compound: the C11 isomer serves as the activated acyl donor for 11-OAHSA FAHFA formation via ACSL1-mediated condensation [3], whereas the C12 isomer's metabolic fate is less well characterized and does not appear in the canonical FAHFA biosynthetic framework. No head-to-head quantitative enzyme kinetic comparison data located in the available search results.

positional isomer hydroxy fatty acyl-CoA metabolic pathway specificity acyl-CoA classification

Validated Application Scenarios for 11-Hydroxyoctadecanoyl-CoA Based on Differential Evidence


FAHFA Biosynthesis Studies Requiring 11-OAHSA Isomer-Specific Precursor

11-Hydroxyoctadecanoyl-CoA is the obligatory activated acyl donor for the biosynthesis of 11-OAHSA family FAHFAs (including FAHFA(18:0/11-O-18:0) and 11-PAHSA) via long-chain fatty-acid CoA ligase 1 (ACSL1)-mediated condensation with a second fatty acid [1]. This application scenario is uniquely served by the C11 isomer; substitution with stearoyl-CoA, 3-hydroxyoctadecanoyl-CoA, or the C12 isomer yields no 11-OAHSA product formation. Investigators examining the role of FAHFAs in insulin sensitivity, adipose tissue biology, or metabolic disease should select this compound as the requisite substrate for in vitro reconstitution assays or metabolic flux analyses.

Hydroxyacyl-CoA Enzyme Substrate Specificity Profiling

As a member of the hydroxy fatty acyl-CoA class, 11-hydroxyoctadecanoyl-CoA serves as a defined substrate for characterizing acyl-CoA synthetase isoforms that exhibit preference for hydroxyl-substituted fatty acids at specific chain positions. The class-level evidence from ACOS5 demonstrates that enzymes in this family discriminate based on hydroxyl group presence and position (C8-C16 preference) [2]. Inclusion of 11-hydroxyoctadecanoyl-CoA in substrate panels enables researchers to map the positional specificity of uncharacterized acyl-CoA synthetases and hydroxyacyl-CoA dehydrogenases.

Metabolic Pathway Distinction: β-Oxidation Intermediates vs. Biosynthetic Precursors

Unlike the β-oxidation intermediate (S)-3-hydroxyoctadecanoyl-CoA, which is generated during mitochondrial fatty acid degradation and subsequently dehydrogenated to 3-oxooctadecanoyl-CoA [3], 11-hydroxyoctadecanoyl-CoA is not a β-oxidation intermediate. It represents a distinct biosynthetic branch point for FAHFA formation. This clear metabolic pathway divergence makes 11-hydroxyoctadecanoyl-CoA an essential control compound in studies designed to discriminate between degradative (β-oxidation) and biosynthetic (FAHFA) acyl-CoA processing pathways. Its use prevents the confounding effects inherent to compounds that participate in both processes.

Hydroxyl Positional Isomer Reference Standard for Lipidomics

In untargeted or targeted lipidomics workflows employing LC-MS/MS, 11-hydroxyoctadecanoyl-CoA serves as a reference standard for the identification and quantification of C11-hydroxylated acyl-CoA species. Its distinct molecular mass (1050.00 Da) and retention time characteristics differentiate it from the C12 isomer (12-hydroxyoctadecanoyl-CoA) and the β-oxidation intermediate (S)-3-hydroxyoctadecanoyl-CoA (MW 1049.007 Da) [4]. Procurement of the authentic standard is essential for confident annotation of this specific acyl-CoA species in complex biological matrices, particularly in studies of adipose tissue, liver, or serum where FAHFA precursors may be present.

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